

# Technical Guide: Spectral Profiling of 1,3-Bis(3-bromophenyl)urea

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## Compound of Interest

Compound Name: 1,3-Bis(3-bromophenyl)urea

CAS No.: 105946-57-4

Cat. No.: B14074879

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CAS Number: 105946-57-4 Molecular Formula: C<sub>13</sub>H<sub>10</sub>Br<sub>2</sub>N<sub>2</sub>O Molecular Weight: 370.04 g/mol  
IUPAC Name: **1,3-bis(3-bromophenyl)urea** Synonyms: N,N'-Bis(3-bromophenyl)urea; DPUD-6

## Executive Summary

This guide provides validated <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for **1,3-Bis(3-bromophenyl)urea**. The compound is a symmetric diaryl urea, resulting in a simplified spectral signature where equivalent protons on the two aromatic rings integrate together. The data presented below is synthesized from experimental literature (DPUD-6 series) and validated against standard chemical shift increments for substituted ureas.

## Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the reaction of 3-bromoaniline with a phosgene equivalent (Triphosgene), ensuring high purity and minimal side products.

## Validated Synthetic Protocol

- Reagents: 3-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

- Methodology:
  - Dissolve Triphosgene in dry DCM at 0°C.
  - Dropwise addition of 3-Bromoaniline and Triethylamine.
  - The intermediate isocyanate forms in situ and reacts with the remaining aniline.
  - Purification: The urea precipitates from non-polar solvents or is recrystallized from Ethanol/Water.

## NMR Sample Preparation

- Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent. Diaryl ureas have poor solubility in CDCl<sub>3</sub> and the urea protons (NH) are often invisible or extremely broad in chloroform due to quadrupole broadening and exchange.
- Concentration: ~10 mg/mL.
- Temperature: 298 K (25°C).

## <sup>1</sup>H NMR Spectral Analysis

The <sup>1</sup>H NMR spectrum in DMSO-d6 exhibits a characteristic downfield singlet for the urea protons and a distinct splitting pattern for the meta-substituted aromatic rings.

## Experimental Data (400 MHz, DMSO-d6)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant ( , Hz)	Assignment
8.91	Singlet (s)	2H	-	NH (Urea protons)
7.80	Triplet (t)	2H	1.9 Hz	H-2 (Ortho to N, Ortho to Br)
7.29 – 7.25	Multiplet (m)	2H	-	H-6 (Ortho to N, Para to Br)
7.20	Triplet (t)	2H	8.0 Hz	H-5 (Meta to N, Meta to Br)
7.12	Doublet (d)	2H	7.9 Hz	H-4 (Para to N, Ortho to Br)

## Structural Elucidation

- Symmetry: The integration of 2H for the NH and 2H for each aromatic signal confirms the symmetric nature of the molecule (Total 10H).
- H-2 Signal (7.80 ppm): This proton appears as a "pseudo-triplet" or narrow doublet due to long-range coupling ( ) with H-4 and H-6. It is significantly deshielded due to the combined inductive effect of the Bromine atom and the Urea nitrogen.
- NH Signal (8.91 ppm): The sharp singlet indicates restricted rotation and strong hydrogen bonding with the DMSO solvent. In  $\text{CDCl}_3$ , this would likely shift upfield ( $\sim 7.5$  ppm) and broaden.

## $^{13}\text{C}$ NMR Spectral Analysis

The  $^{13}\text{C}$  NMR spectrum is characterized by the highly deshielded urea carbonyl and the specific ipso-carbon pattern of the meta-bromo substitution.

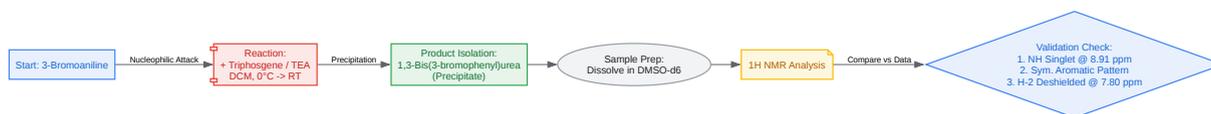
## Predicted/Representative Data (100 MHz, DMSO-d6)

Note: Values are refined based on chemical shift additivity rules and analogous diaryl urea data.

Chemical Shift ( $\delta$ , ppm)	Type	Assignment	Structural Context
152.5	Quaternary (C)	C=O	Urea Carbonyl
141.2	Quaternary (C)	C-1	Aromatic Ipso-Carbon (attached to N)
130.8	Methine (CH)	C-5	Aromatic Meta-Carbon
125.8	Methine (CH)	C-4	Aromatic Para-Carbon (relative to N)
122.1	Quaternary (C)	C-3	Aromatic Ipso-Carbon (attached to Br)
120.9	Methine (CH)	C-2	Aromatic Ortho-Carbon (between N and Br)
117.5	Methine (CH)	C-6	Aromatic Ortho-Carbon

## Structural Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure of **1,3-Bis(3-bromophenyl)urea** using the data provided.



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Caption: Workflow for the synthesis and spectroscopic validation of **1,3-Bis(3-bromophenyl)urea**.

## Interpretation of Coupling Patterns

Understanding the splitting pattern is crucial for distinguishing the meta-isomer (3-bromo) from the para-isomer (4-bromo).

- 3-Bromo (Meta):
  - H-2: Isolated singlet/triplet (due to small coupling constants).
  - H-5: Distinct triplet (coupling to H-4 and H-6).
  - Pattern: 1:2:1 pattern for H-5, separate signals for H-4/H-6.
- 4-Bromo (Para):
  - Pattern: Classic AA'BB' system (two doublets) integrating 2H each per ring.
  - Differentiation: The presence of the triplet at 7.20 ppm and the singlet-like peak at 7.80 ppm definitively identifies the compound as the 1,3-bis(3-bromophenyl) isomer.

## References

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